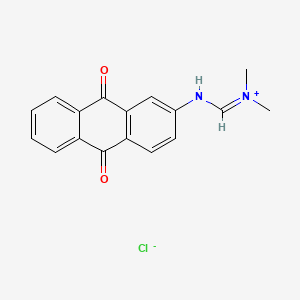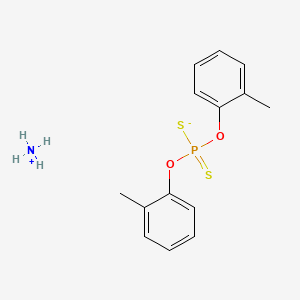
Ammonium O,O-bis(methylphenyl) dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium O,O-bis(methylphenyl) dithiophosphate is a chemical compound with the molecular formula C14H18NO2PS2. It is known for its applications in various industrial processes, particularly in mining operations for ore extraction . This compound is also used as a scale inhibitor due to its ability to form complexes with metal ions, preventing the deposition of scale on metal surfaces .
Méthodes De Préparation
The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions. In biology, it is studied for its potential use in inhibiting the growth of certain microorganisms. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used as a flotation agent in mining operations and as a scale inhibitor in water treatment processes .
Mécanisme D'action
The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its ability to form complexes with metal ions. This complexation prevents the metal ions from participating in reactions that lead to the formation of scale or other unwanted deposits. The molecular targets and pathways involved in this process are primarily related to the interaction between the compound and metal ions .
Comparaison Avec Des Composés Similaires
Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate. These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for the determination of various ions . The uniqueness of this compound lies in its specific applications in mining and water treatment .
Propriétés
Numéro CAS |
58373-83-4 |
|---|---|
Formule moléculaire |
C14H15O2PS2.H3N C14H18NO2PS2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |
Clé InChI |
JEQFERRNWXYBQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


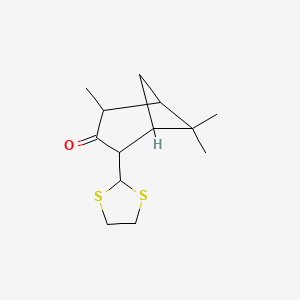
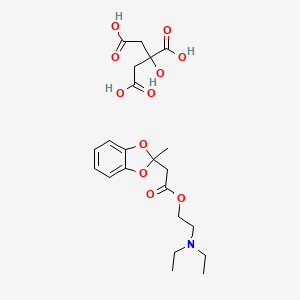
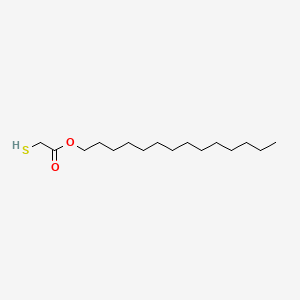
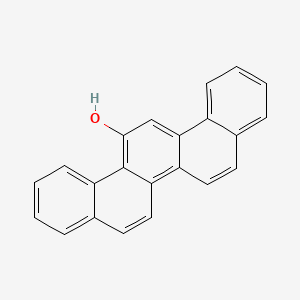
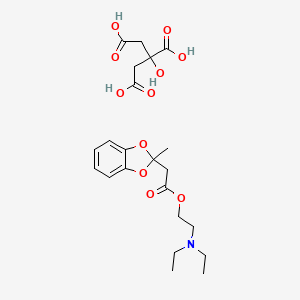
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
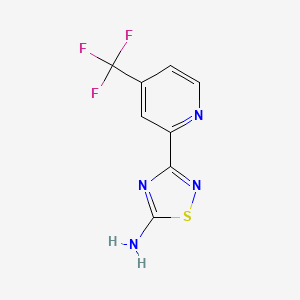
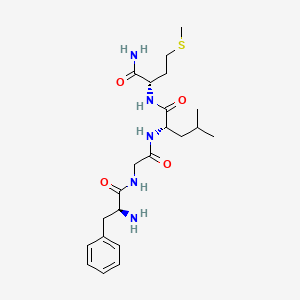
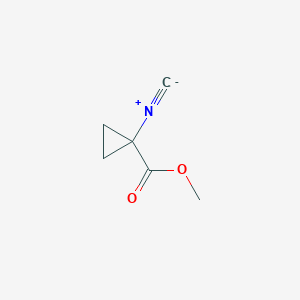
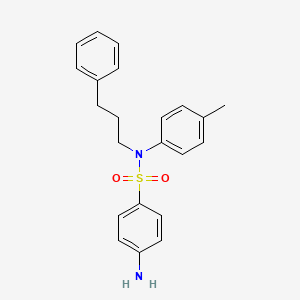
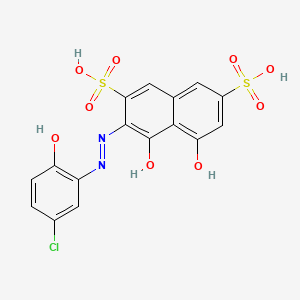
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
